molecular formula C13H13NO2 B12814706 (3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one

(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one

Cat. No.: B12814706
M. Wt: 215.25 g/mol
InChI Key: UFQSRYWJCHFOQX-YPMHNXCESA-N
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Description

(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one is a complex organic compound known for its unique structure and diverse chemical properties This compound belongs to the class of oxazolones, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of (3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one can be achieved through several synthetic routes. One common method involves the Maillard reaction between glucose and amino acids such as threonine or serine . This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for the synthesis of biologically active compounds . Additionally, its unique structure makes it a subject of interest in the development of new materials and industrial applications.

Mechanism of Action

The mechanism of action of (3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, (3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one stands out due to its unique structural features and chemical properties. Similar compounds include other oxazolones and pyrrolooxazole derivatives, which share some structural similarities but differ in their specific functional groups and reactivity

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(3S,7aS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C13H13NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-8,11H,9H2,1H3/t11-,13+/m1/s1

InChI Key

UFQSRYWJCHFOQX-YPMHNXCESA-N

Isomeric SMILES

C[C@]12C=CC(=O)N1[C@H](CO2)C3=CC=CC=C3

Canonical SMILES

CC12C=CC(=O)N1C(CO2)C3=CC=CC=C3

Origin of Product

United States

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